6-Aminoisoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15984949
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 6-aminoisoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14) |
| Standard InChI Key | DUMLDBSFHKIBNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN=C(C=C2C=C1N)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Physicochemical Profile
The compound’s molecular formula (C₁₀H₈N₂O₂) corresponds to a molar mass of 188.18 g/mol, with a calculated logP value of 1.2 indicating moderate lipophilicity. Its solubility profile is pH-dependent:
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Aqueous Solubility: 2.8 mg/mL in neutral water (25°C)
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Acidic Conditions: >10 mg/mL in 0.1N HCl due to protonation of the amino group
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Basic Conditions: >15 mg/mL in 0.1N NaOH via deprotonation of the carboxylic acid
Thermogravimetric analysis shows decomposition onset at 218°C, suggesting stability under standard storage conditions.
Synthetic Methodologies
Catalytic Hydrogenation Route
The patent WO2018125548A1 details a high-yield synthesis starting from 1,3-dichloro-6-nitroisoquinoline (Compound 3) :
Step 1: Nitro Group Reduction
| Reactant | Conditions | Outcome |
|---|---|---|
| 1,3-dichloro-6-nitroisoquinoline | H₂ (0.6 MPa), Pd/C (5 wt%), MeOH, 45°C, 6 h | 6-amino-1,3-dichloroisoquinoline (85% yield) |
Step 2: Dechlorination
| Reactant | Conditions | Outcome |
|---|---|---|
| 6-amino-1,3-dichloroisoquinoline | K₂CO₃ (3 eq), H₂O/MeOH (1:1), 80°C, 12 h | 6-aminoisoquinoline (78% yield) |
Antibacterial Activity and Mechanism of Action
Spectrum of Activity
Recent studies demonstrate broad-spectrum efficacy against phytopathogens :
| Pathogen | EC₅₀ (μg/mL) | Inhibition Rate at 200 μg/mL |
|---|---|---|
| Acidovorax citrulli | 8.38 | 97.27% |
| Ralstonia solanacearum | 12.45 | 96.19% |
| Xanthomonas oryzae | 17.35 | 94.67% |
Notably, the compound’s protective efficacy against A. citrulli (68.56%) rivals kasugamycin (72.48%), a commercial antibiotic .
Mechanistic Insights
Scanning electron microscopy reveals that 25 μg/mL of 6-aminoisoquinoline-3-carboxylic acid induces:
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Membrane Disruption: Loss of cellular integrity with visible pore formation .
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Biofilm Inhibition: 89% reduction in exopolysaccharide production at 50 μg/mL .
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Motility Suppression: 75% decrease in swarming motility of A. citrulli .
Molecular docking simulations suggest binding to the ATP-binding pocket of DNA gyrase (ΔG = -9.2 kcal/mol), potentially interfering with bacterial DNA replication .
Applications in Agricultural and Medicinal Chemistry
Crop Protection Formulations
Field trials with tomato plants infected by R. solanacearum show:
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